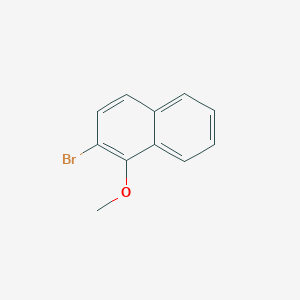

2-Bromo-1-methoxynaphthalene

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-bromo-1-methoxynaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrO/c1-13-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOVMWQHKZYGAGR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC=CC=C21)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504361 | |

| Record name | 2-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62012-54-8 | |

| Record name | 2-Bromo-1-methoxynaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Significance of Halogenated Naphthalenes in Modern Organic Chemistry

Halogenated naphthalenes are a class of aromatic compounds where one or more hydrogen atoms on the naphthalene (B1677914) ring system are replaced by halogen atoms. wikipedia.org These compounds are distinct from their alkyl halide counterparts in terms of preparation, chemical reactivity, and physical properties. wikipedia.org Their importance in modern organic chemistry is multifaceted, stemming from their utility as versatile synthetic intermediates.

The presence of a halogen atom on the naphthalene ring provides a reactive site for a wide array of transformations. Halogenated naphthalenes are key precursors in the synthesis of a variety of derivatives used in pharmaceuticals, dyes, and polymers. numberanalytics.com For instance, they can undergo nucleophilic substitution reactions and are crucial substrates in various cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, to form new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in constructing the complex molecular frameworks of many modern materials and biologically active compounds. The specific halogen (fluorine, chlorine, bromine, or iodine) influences the reactivity, with aryl bromides and iodides being particularly common in cross-coupling chemistry. wikipedia.org

Strategic Importance of the Methoxy Group in Naphthalene Derivatives

The methoxy (B1213986) group (-OCH₃) is an electron-donating group that significantly influences the chemical properties and reactivity of the naphthalene (B1677914) ring to which it is attached. Its presence is of strategic importance in the design and synthesis of naphthalene derivatives for several reasons.

Firstly, the methoxy group is a strong activating group and directs electrophilic substitution reactions. In the case of 2-methoxynaphthalene (B124790), it preferentially directs incoming electrophiles to the 6-position, a property that is exploited in the synthesis of various pharmaceutical intermediates. This directing effect allows for regioselective functionalization of the naphthalene core, which is crucial for building specific isomers of complex molecules.

Secondly, the methoxy group can influence the biological activity of naphthalene derivatives. Modifications involving the methoxy group are a common strategy in medicinal chemistry to fine-tune the pharmacological profile of a compound. ontosight.ai For example, the position and presence of a methoxy group can impact a molecule's binding affinity to biological targets and its metabolic stability. nih.gov Research has shown that naphthalene derivatives containing methoxy groups are investigated for a range of biological activities, including antioxidant and anticancer properties. nih.govresearchgate.net

Overview of 2 Bromo 1 Methoxynaphthalene As a Key Synthetic Intermediate

Regioselective Bromination of 1-Methoxynaphthalene (B125815) Precursors

A primary strategy for synthesizing this compound involves the direct bromination of 1-methoxynaphthalene. The electron-donating nature of the methoxy group activates the naphthalene ring towards electrophilic substitution, but controlling the position of bromination is crucial for achieving the desired isomer.

Bromination with N-Bromosuccinimide (NBS) and Radical Initiators

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds. mdma.chwku.edu The use of NBS is often considered a milder alternative to elemental bromine and can provide high selectivity depending on the reaction conditions. wku.edu In the case of methoxy-substituted naphthalenes, the choice of solvent plays a critical role in the reaction's outcome.

Research has shown that performing the bromination of 1-methoxynaphthalene with NBS in acetonitrile (B52724) can lead to highly regioselective outcomes. mdma.chacs.org Acetonitrile, as a polar solvent, can promote an ionic mechanism, enhancing the electrophilic character of the bromine in NBS. mdma.ch This approach often allows the reaction to proceed at room temperature, offering an advantage over systems that require harsher conditions like refluxing in carbon tetrachloride (CCl₄). mdma.ch While NBS is often associated with free-radical brominations, particularly at allylic and benzylic positions, its application in the electrophilic substitution of aromatic rings is well-documented, especially for electron-rich substrates. mdma.chwku.edu Advanced methods have also explored visible-light photoredox catalysis to activate NBS, offering a mild, catalytic alternative for N-bromo reagent activation without the need for strong acid catalysts. acs.org

| Substrate | Brominating Agent | Solvent | Conditions | Key Finding | Reference |

|---|---|---|---|---|---|

| 1-Methoxynaphthalene | NBS | Acetonitrile | Room Temperature | Faster reaction times and excellent yields compared to nonpolar solvents. mdma.ch | mdma.ch |

| Naphthalene | NBS / Erythrosine B | Acetonitrile | Visible Light, RT | Catalytic activation of NBS enhances electrophilicity for bromination. acs.org | acs.org |

Alternative Brominating Agents and Catalytic Approaches

Besides NBS, other brominating systems are employed for the synthesis of bromo-methoxynaphthalenes. A common industrial approach involves a one-pot bromination-debromination sequence starting from 2-methoxynaphthalene to produce isomers like 2-bromo-6-methoxynaphthalene (B28277). google.com This process first uses elemental bromine (Br₂) in a carboxylic acid like acetic acid to form a dibromo intermediate, such as 1,6-dibromo-2-methoxynaphthalene (B3014816). google.com Subsequently, a reducing agent, typically metallic iron powder, is added directly to the mixture. The iron selectively removes one bromine atom to yield the monobrominated product.

Another alternative involves the in situ generation of bromine. This can be achieved by reacting hydrogen bromide with an oxidizing agent like hydrogen peroxide. This method avoids the direct handling of highly corrosive and toxic elemental bromine, presenting a potentially safer and more controlled bromination process.

Synthesis from Bromonaphthols and Methylation Strategies

An alternative synthetic route to this compound begins with a pre-brominated naphthalene core, specifically 2-bromo-1-naphthol. This approach hinges on the effective methylation of the hydroxyl group.

Methylation of 2-Bromo-1-naphthol with Iodomethane (B122720) and Bases

A direct and efficient laboratory-scale synthesis involves the Williamson ether synthesis. In this method, 2-bromo-1-naphthol is deprotonated by a base to form a naphthoxide ion, which then acts as a nucleophile to attack an alkyl halide. A representative procedure involves reacting 2-bromo-1-naphthol with iodomethane (methyl iodide) in the presence of a base such as potassium hydroxide (B78521) (KOH) in a solvent like acetonitrile. The reaction is typically stirred at a moderate temperature (e.g., 40 °C) for several hours to achieve a high yield, with reported yields reaching up to 85.6%.

| Substrate | Methylating Agent | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Bromo-1-naphthol | Iodomethane (CH₃I) | Potassium Hydroxide (KOH) | Acetonitrile | 40 °C, 12 h | 85.6% |

Exploration of Other Alkylating Agents for Methoxy Group Introduction

While effective, traditional methylating agents like iodomethane and dimethyl sulfate (B86663) present significant toxicological and carcinogenic risks due to their ability to methylate nucleic acids. tandfonline.com These safety and environmental concerns have spurred research into greener and safer alternatives. tandfonline.com

Dimethyl carbonate (DMC) has emerged as an environmentally benign substitute. tandfonline.com When used for the methylation of phenols, the only by-products are carbon dioxide and methanol (B129727), which are easily removable. tandfonline.com The synthesis of the related isomer, 2-bromo-6-methoxynaphthalene, has been demonstrated using DMC to methylate 6-bromo-2-naphthol (B32079). tandfonline.com This process can be performed with a catalytic amount of base (e.g., potassium carbonate) and a phase-transfer catalyst like tetrabutylammonium (B224687) chloride, often without the need for an additional solvent. tandfonline.com Other less common but effective methods include microwave-assisted reactions using tetramethylammonium (B1211777) chloride as the methylating agent. tandfonline.com

Multi-Step Synthesis Pathways Involving Naphthalene Ring Systems

Complex, multi-step synthetic pathways provide another avenue to access brominated methoxynaphthalene derivatives, often starting from more basic naphthalene precursors like 2-naphthol (B1666908). These routes offer flexibility in introducing various substituents and are particularly relevant in industrial settings for producing isomers like 2-bromo-6-methoxynaphthalene, an important precursor for the anti-inflammatory drug Naproxen. google.com

A well-documented pathway begins with the bromination of 2-naphthol. google.com This initial step typically yields 1,6-dibromo-2-naphthol. google.com The subsequent step involves the selective reduction of this dibromo compound to remove the bromine atom at the 1-position, yielding 6-bromo-2-naphthol. This reduction can be accomplished using reagents such as sodium bisulfite. The final step is the methylation of the hydroxyl group of 6-bromo-2-naphthol, using agents like methyl bromide or methyl chloride in the presence of a strong base, to afford the final product. google.comgoogle.com This multi-step approach, while more involved, allows for the construction of specific isomers that may be difficult to obtain through direct substitution on the desired precursor.

Strategies from Substituted Naphthalenes

The creation of polysubstituted naphthalenes can be challenging due to difficulties in controlling regiochemistry during conventional electrophilic aromatic substitution. researchgate.net To overcome this, synthetic approaches often rely on the structure of the starting materials to dictate the substitution pattern of the final aromatic product. researchgate.net

One direct method for preparing this compound is through the methylation of 2-bromo-1-naphthol. This reaction can be carried out using methyl iodide in the presence of a base like potassium hydroxide in a suitable solvent such as acetonitrile. The mixture is typically heated to achieve a high yield of the desired product.

Another strategy begins with 2-methoxynaphthalene. This starting material can be brominated to form 1,6-dibromo-2-methoxynaphthalene, which is then selectively dehalogenated to yield the target compound. google.com This "bromo-debromo" process can be conducted as a one-pot synthesis, which is advantageous for industrial applications. google.com

A multi-step synthesis starting from 2-naphthol is also a viable, though more complex, route. This involves bromination of 2-naphthol, followed by reduction and subsequent methylation to produce positional isomers of bromomethoxynaphthalenes.

| Starting Material | Key Reagents | Product | Yield (%) | Reference |

| 2-bromo-1-naphthol | Methyl iodide, KOH | This compound | 85.6 | |

| 2-methoxynaphthalene | Br₂, Fe | This compound | High | google.com |

| 2-naphthol | Bromine, Sodium bisulfite, Methyl bromide | Positional isomers | Moderate |

Sequential Functionalization for Targeted Regioselectivity

Achieving the specific arrangement of substituents in this compound often requires sequential functionalization to ensure high regioselectivity. The synthesis of substituted naphthalenes can be complex, making direct electrophilic aromatic substitution challenging for achieving specific isomers. researchgate.net

One effective method involves the bromination of 2-methoxynaphthalene. This reaction typically produces 1,6-dibromo-2-methoxynaphthalene as the primary intermediate. google.com Without isolating this dibromo-compound, a selective debromination is carried out using metallic iron powder or chips. google.com The iron selectively removes one bromine atom, leading to the desired this compound. google.com This in-situ dehalogenation provides a high-yield, one-pot procedure suitable for industrial-scale production under mild conditions. epo.org

An alternative approach starts with 2-naphthol, which is first brominated to 1,6-dibromo-β-naphthol. google.com This intermediate is then dehalogenated to 6-bromo-β-naphthol, followed by alkylation to introduce the methoxy group. google.com While this method is more intricate, it demonstrates the use of sequential steps to control the final substitution pattern. google.com

The use of protecting groups can also control regioselectivity. For instance, the tetrafluoropyridyl (TFP) group can be used to protect phenols, influencing the position of subsequent electrophilic aromatic substitutions that would otherwise be difficult to control. worktribe.com

| Precursor | Reaction Sequence | Key Features | Reference |

| 2-Methoxynaphthalene | 1. Bromination (Br₂/Acetic Acid) 2. Selective Debromination (Fe) | One-pot synthesis, high yield, industrially applicable. | google.comepo.org |

| 2-Naphthol | 1. Bromination 2. Reduction 3. Methylation | Multi-step, produces positional isomers. |

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of specialty chemicals like this compound to minimize environmental impact and improve efficiency.

Atom Economy and Efficiency Considerations

Atom economy is a central concept in green chemistry, focusing on maximizing the incorporation of all materials used in the synthesis into the final product. scirp.org Traditional halogenation methods often use elemental halogens, which can result in the formation of hydrohalic acid as a byproduct, reducing the atom efficiency by half. scirp.org

To address this, alternative brominating agents and catalytic systems are being explored. For instance, the use of N-bromosuccinimide (NBS) in a less hazardous solvent like acetonitrile provides a greener, catalyst-free method for the regiospecific bromination of electron-rich aromatic compounds. wku.edu Another approach involves the in-situ generation of the active halogen species using hydrogen peroxide and alkali metal halides in an aqueous micellar medium, which is an environmentally clean and safe procedure. scirp.orgscirp.org

The use of dimethyl carbonate (DMC) as a methylating agent is another example of a greener alternative to toxic reagents like methyl halides and dimethyl sulfate. tandfonline.com DMC produces only carbon dioxide and methanol as byproducts, which are easily removed from the reaction. tandfonline.com This method can be performed with only a catalytic amount of base and without additional solvent. tandfonline.com

Continuous Flow Synthesis Techniques

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. beilstein-journals.org The precise control over reaction parameters such as temperature, pressure, and residence time can lead to improved yields and selectivity. nih.govnih.gov

While specific applications to this compound are still emerging, related processes demonstrate the potential of this technology. For example, a continuous-flow protocol has been developed for the palladium-catalyzed reductive carbonylation of aryl bromides to aldehydes using syngas (CO and H₂). nih.govnih.gov This method allows for low catalyst loadings and was successfully scaled up for the synthesis of 6-methoxy-2-naphthaldehyde (B117158) from 2-bromo-6-methoxynaphthalene, achieving an 85% isolated yield. nih.govnih.gov

Similarly, continuous-flow photo-bromination using N-bromosuccinimide has been evaluated for chemical manufacturing. publish.csiro.au This technique, combined with in-line liquid-liquid extraction, offers an efficient and scalable bromination system. publish.csiro.au

Solvent-Free and Environmentally Benign Reaction Conditions

Moving away from hazardous organic solvents is a key goal of green chemistry. Research has focused on developing solvent-free reaction conditions or using environmentally benign solvents like water.

One approach involves the O-alkylation of phenols in aqueous micellar media using surfactants like cetyl trimethyl ammonium (B1175870) bromide (CTAB). scirp.org This method can be performed without the need for strong acids or organic solvents. scirp.org Furthermore, the use of ultrasound or microwave assistance in solvent-free conditions has been shown to accelerate the synthesis of related ether compounds. scirp.org

A practical, pilot-scale method for the synthesis of 2-bromo-6-methoxynaphthalene from 6-bromo-2-naphthol uses dimethyl carbonate as the methylating agent without any additional solvent. tandfonline.com The reaction is carried out at an elevated temperature with a catalytic amount of base and a phase-transfer catalyst. tandfonline.com This process boasts a high yield (95%) and purity (>98.5%). tandfonline.com

Electrochemical methods also present a green alternative. For example, the site-directed nuclear bromination of 2-methoxynaphthalene can be achieved through two-phase electrolysis with sodium bromide, offering high yield and regioselectivity. tandfonline.com

| Green Chemistry Approach | Key Features | Example Application | Reference |

| Atom Economy | Use of greener reagents, in-situ generation of reactants. | Methylation with dimethyl carbonate (DMC); Bromination with H₂O₂/alkali metal halides. | scirp.orgscirp.orgtandfonline.com |

| Continuous Flow | Enhanced control, safety, and scalability. | Pd-catalyzed carbonylation of 2-bromo-6-methoxynaphthalene. | nih.govnih.gov |

| Solvent-Free/Benign Solvents | Reduced use of hazardous solvents, use of aqueous media or no solvent. | Solvent-free methylation with DMC; O-alkylation in aqueous micelles. | tandfonline.comscirp.org |

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms and their connectivity within a molecule.

¹H NMR Spectral Analysis: Aromatic and Methoxy Proton Assignments

The ¹H NMR spectrum of this compound provides crucial information about the arrangement of protons in the molecule. The aromatic protons typically resonate in the range of δ 7.2–8.2 ppm, while the methoxy group protons appear at approximately δ 3.9–4.1 ppm. The presence of the bromine atom causes a deshielding effect on adjacent protons, which aids in their specific assignment.

Detailed analysis of the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals for the methoxy and aromatic protons. The methoxy group protons appear as a singlet, indicating their chemical equivalence. The aromatic protons exhibit a more complex pattern of doublets and multiplets due to spin-spin coupling between neighboring protons on the naphthalene ring.

Table 1: ¹H NMR Chemical Shift Assignments for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| OCH₃ | 4.04 | s | - |

| H-3 | 7.28 | d | 8.99 |

| H-4 | 7.84-7.73 | m | - |

| H-5 | 8.23 | d | 8.60 |

| H-6 | 7.40 | t | 15.05 |

| H-7 | 7.597 | t | 15.42 |

Note: The assignments are based on typical chemical shift ranges and coupling patterns for naphthalene derivatives. The exact assignments for H-4 and H-8 within the multiplet may require further 2D NMR analysis for confirmation.

¹³C NMR Spectral Analysis: Carbon Framework and Substituent Effects

The ¹³C NMR spectrum complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The spectrum for this compound shows distinct signals for each of the 11 carbon atoms. The chemical shifts are influenced by the electronic effects of the bromine and methoxy substituents.

The methoxy carbon (OCH₃) typically appears in the upfield region of the spectrum. The carbon atom directly bonded to the bromine (C-2) is significantly influenced by the halogen's electronegativity and heavy atom effect. The carbon atom bearing the methoxy group (C-1) is also shifted accordingly. The remaining aromatic carbons can be assigned based on their chemical environment and by comparison with related structures.

Table 2: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 153.79 |

| C-2 | 108.73 |

| C-3 | 113.68 |

| C-4 | 128.97 |

| C-4a | 126.16 |

| C-5 | 124.34 |

| C-6 | 127.75 |

| C-7 | 128.05 |

| C-8 | 129.86 |

| C-8a | 133.16 |

Note: These assignments are based on published data for similar compounds and predictive models. beilstein-journals.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Elucidation

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds. emerypharma.com For this compound, COSY would show cross-peaks between adjacent aromatic protons, helping to trace the proton-proton connectivity around the naphthalene rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of directly attached carbon atoms. youtube.comlibretexts.org It is invaluable for assigning the carbon signals based on the already established proton assignments. For instance, the proton signal of the methoxy group will show a cross-peak with the methoxy carbon signal.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion. scispace.com This allows for the determination of the elemental formula of the compound with high confidence. For this compound (C₁₁H₉BrO), the expected exact mass can be calculated based on the most abundant isotopes of its constituent elements. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, leading to two molecular ion peaks (M⁺ and M+2) of similar intensity. libretexts.org

Table 3: HRMS Data for this compound

| Ion | Calculated m/z |

|---|---|

| [M(⁷⁹Br)]⁺ | 235.9837 |

Fragmentation Pattern Analysis for Structural Confirmation

In the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. slideshare.net The pattern of these fragments is characteristic of the compound's structure and can be used for confirmation. miamioh.edu For this compound, common fragmentation pathways would include the loss of the bromine atom, the methoxy group, or a methyl radical from the methoxy group.

Table 4: Expected Fragmentation Ions for this compound

| Fragment Ion | m/z (for ⁷⁹Br) | m/z (for ⁸¹Br) | Loss |

|---|---|---|---|

| [C₁₁H₉BrO]⁺ | 236 | 238 | Molecular Ion |

| [C₁₁H₉O]⁺ | 157 | 157 | -Br |

| [C₁₀H₆Br]⁺ | 205 | 207 | -OCH₃ |

| [C₁₁H₆BrO]⁺ | 235 | 237 | -H |

The analysis of these fragments helps to confirm the presence of the methoxy and bromo substituents on the naphthalene core.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound reveals characteristic absorption bands that confirm the presence of its key structural features: the naphthalene core, the methoxy group, and the carbon-bromine bond.

The spectrum is typically analyzed in the fingerprint region (below 1500 cm⁻¹), where the complex vibrations are unique to the molecule, and the functional group region (above 1500 cm⁻¹). Key absorptions for aromatic compounds include C-H stretching vibrations, which appear above 3000 cm⁻¹, and aromatic C=C stretching vibrations, which are observed in the 1650-1585 cm⁻¹ range. libretexts.org

For this compound, specific vibrations associated with the methoxy group (-OCH₃) are critical for its identification. These include the C-H stretching of the methyl group and the characteristic C-O-C stretching. The presence of the bromine atom is confirmed by the C-Br stretching vibration, which typically appears at lower wavenumbers, in the range of 690-515 cm⁻¹. orgchemboulder.com

A detailed assignment of the principal vibrational frequencies observed in the IR spectrum of substituted methoxynaphthalenes provides definitive evidence for the compound's functional group composition. researchgate.net

Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

| **Frequency (cm⁻¹) ** | Vibrational Mode | Functional Group Assignment |

|---|---|---|

| ~3050 | C-H Stretch | Aromatic C-H |

| ~2950 | C-H Stretch | Methoxy (-OCH₃) |

| ~1590 | C=C Stretch | Aromatic Ring |

| ~1250 | C-O-C Stretch | Asymmetric Ether |

Note: The exact frequencies can vary slightly based on the sample preparation method (e.g., KBr pellet) and the specific isomeric form.

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

For this compound, obtaining a suitable single crystal allows for the unambiguous determination of its solid-state structure. The analysis would reveal the planarity of the naphthalene ring system and the relative orientation of the methoxy and bromine substituents. The crystallographic data includes the unit cell dimensions (a, b, c, α, β, γ), the space group, and the precise coordinates of each atom in the crystal lattice. uhu-ciqso.es

Computational methods, such as those using SHELXL for refinement, are employed to solve the crystal structure from the diffraction data. The resulting structural information is invaluable for correlating structure with physical properties and reactivity. While specific crystallographic data for this compound is not widely published, the methodology is standard for related brominated naphthalene derivatives. rsc.org The process involves growing a high-quality single crystal, mounting it on a diffractometer, and analyzing the pattern of diffracted X-rays. preprints.org

Table 2: Typical Crystallographic Parameters from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Description | Significance |

|---|---|---|

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. bohrium.com | Provides fundamental information about the packing of molecules in the crystal. |

| Space Group | The space group defines the set of symmetry operations for the crystal. bohrium.com | Determines the arrangement of molecules within the unit cell. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). | Defines the size and shape of the repeating unit of the crystal lattice. |

Advanced Spectroscopic Methods (e.g., UV-Vis, Raman) for Electronic and Vibrational Properties

Beyond IR and X-ray diffraction, other spectroscopic techniques like Ultraviolet-Visible (UV-Vis) and Raman spectroscopy provide further insights into the electronic and vibrational characteristics of this compound.

UV-Vis Spectroscopy: This technique probes the electronic transitions within the molecule. Aromatic systems like naphthalene have characteristic π-π* transitions that result in strong absorption bands in the UV region. ijpsjournal.com The UV spectrum of a substituted naphthalene is influenced by its functional groups. The methoxy group, being an electron-donating group, and the bromine atom can cause shifts in the absorption maxima (λmax) compared to unsubstituted naphthalene. mdpi.comresearchgate.net For instance, the introduction of methoxy groups can lead to bathochromic (red) shifts, moving the absorption to longer wavelengths. researchgate.netnih.gov The spectrum of this compound would be expected to show absorptions characteristic of the naphthalene chromophore, modulated by its substituents. aanda.org

Raman Spectroscopy: As a complementary technique to IR spectroscopy, Raman spectroscopy also investigates molecular vibrations. nih.gov While IR absorption depends on a change in the dipole moment, Raman scattering depends on a change in polarizability. Therefore, some vibrations that are weak or absent in the IR spectrum may be strong in the Raman spectrum, and vice versa. For this compound, Raman spectroscopy can provide additional data on the skeletal vibrations of the naphthalene ring and the C-Br bond, helping to build a complete vibrational profile. researchgate.net

Table 3: Expected Spectroscopic Data from Advanced Methods

| Technique | Parameter | Expected Observation for this compound |

|---|---|---|

| UV-Vis Spectroscopy | λmax (nm) | Strong absorptions in the UV region, characteristic of π-π* transitions of the naphthalene ring system, with shifts induced by the bromo and methoxy substituents. ijpsjournal.com |

| Raman Spectroscopy | Raman Shift (cm⁻¹) | Vibrational bands corresponding to aromatic C-C stretching and C-Br stretching, complementing the IR data. |

Reactivity and Mechanistic Investigations of 2 Bromo 1 Methoxynaphthalene in Cross Coupling and Other Transformations

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. mobt3ath.comlibretexts.org 2-Bromo-1-methoxynaphthalene is a versatile substrate in these transformations, readily participating in reactions such as the Suzuki-Miyaura and Heck couplings. mdpi.com

Suzuki-Miyaura Coupling with Boronic Acids and Esters

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organoboron compound with an organic halide or triflate, catalyzed by a palladium complex in the presence of a base. libretexts.org this compound is a suitable aryl halide for this reaction, coupling with various boronic acids and esters to produce biaryl compounds. nih.gov The reaction's efficiency is influenced by factors such as the choice of catalyst, ligands, base, and solvent. researchgate.netsnnu.edu.cn

For instance, the coupling of 2-bromo-6-methoxynaphthalene (B28277) with phenylboronic acid has been shown to proceed to completion with high yields when catalyzed by specific palladium pincer complexes. nih.gov Similarly, the use of boronic esters, such as pinacol (B44631) esters, can be equally effective, provided that a strong base like potassium hydroxide (B78521) is used. snnu.edu.cn

Table 1: Examples of Suzuki-Miyaura Coupling with this compound Derivatives

| Coupling Partner | Catalyst System | Base | Solvent | Product | Yield (%) | Reference |

| Phenylboronic acid | Pd(II) pincer complex | K2CO3 | Not Specified | 2-Methoxy-6-phenylnaphthalene | up to 100 | nih.gov |

| Lithium triisopropyl 2-pyridylboronate | Pd2dba3 / Ligand 1 | KF | Dioxane | 2-(1-Methoxynaphthalen-2-yl)pyridine | Not Specified | nih.gov |

| 2-Pyridyl pinacol boronate ester | Pd2dba3 / Various Ligands | Various | Dioxane | 2-(1-Methoxynaphthalen-2-yl)pyridine | Variable | nih.gov |

The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.gov

Oxidative Addition: The cycle begins with the oxidative addition of the aryl halide, such as this compound, to a Pd(0) complex, forming a Pd(II) intermediate. libretexts.orgnih.gov This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the organoboron reagent is then transferred to the palladium center. nih.gov This step is facilitated by a base, which activates the boronic acid or ester to form a more nucleophilic boronate species. nih.govchemrxiv.org There has been debate about the exact mechanism, with evidence supporting pathways involving both anionic organoboronate species and a palladium hydroxo complex. nih.gov

Reductive Elimination: Finally, the two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. nih.gov

Recent studies suggest that under typical catalytic conditions, oxidative addition occurs to a 12-electron PdL1 species, which is formed after a ligand dissociates from the initial PdL2 complex. chemrxiv.org The transmetalation step is believed to proceed through a tetracoordinate boronate intermediate with a Pd-O-B linkage. chemrxiv.org

The choice of ligand coordinated to the palladium center is crucial for the efficiency and selectivity of the Suzuki-Miyaura coupling. organic-chemistry.orgnih.gov Ligands influence the catalyst's stability, reactivity, and steric environment. organic-chemistry.orgnih.gov

For the coupling of this compound, bulky, electron-rich phosphine (B1218219) ligands are often employed. nih.govresearchgate.net These ligands can promote the oxidative addition step and stabilize the palladium intermediates. researchgate.net For example, NNN pincer-type ligands have demonstrated high catalytic activity in the coupling of 2-bromo-6-methoxynaphthalene with phenylboronic acid. nih.gov

In cases involving stereochemistry, such as the coupling of Z-alkenyl halides, the ligand plays a critical role in preventing isomerization. organic-chemistry.orgnih.gov Studies have shown that certain palladium catalysts with specific phosphine ligands can maintain the Z-olefin geometry with high fidelity. organic-chemistry.org While not directly involving this compound, these findings highlight the general importance of ligand selection in controlling stereochemical outcomes in Suzuki-Miyaura couplings. organic-chemistry.org

Mechanistic Pathways and Catalytic Cycle

Heck Reactions with Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene. numberanalytics.com this compound can serve as the aryl halide in this reaction, coupling with various alkenes to produce substituted naphthalenes. researchgate.net The reaction typically requires a palladium catalyst, a base, and often a phosphine ligand. numberanalytics.comorganic-chemistry.org

The Heck reaction is a versatile tool for the synthesis of complex molecules and has been applied in the production of fine chemicals and pharmaceuticals. For example, a key step in the synthesis of the anti-inflammatory drug Naproxen involves the Heck reaction of 2-bromo-6-methoxynaphthalene with ethylene. researchgate.net

Table 2: Examples of Heck Reactions with this compound Derivatives

| Alkene | Catalyst System | Base | Product | Application | Reference |

| Ethylene | Not Specified | Not Specified | Vinylnaphthalene derivative | Synthesis of Naproxen | researchgate.net |

| Methyl acrylate | Pd(OAc)2, PPh3 | Et3N | Methyl (E)-3-(1-methoxynaphthalen-2-yl)acrylate | Pharmaceutical intermediate | numberanalytics.com |

| Various alkenes | Pd(II) complexes | Not Specified | Substituted naphthalenes | General synthesis | organic-chemistry.org |

The regioselectivity and stereoselectivity of the Heck reaction are critical aspects that determine the structure of the final product. libretexts.orgdiva-portal.org The reaction generally favors the formation of the trans-substituted alkene. mdpi.comorganic-chemistry.org

Regioselectivity: The regioselectivity of the Heck reaction is influenced by both electronic and steric factors. diva-portal.org With electron-poor olefins, the reaction typically yields the trans-E-substituted product. diva-portal.org However, with electron-rich olefins, a mixture of products can be formed. diva-portal.org The choice of reaction conditions, including the ligand, can influence the regiochemical outcome. diva-portal.org For example, the use of bulky phosphine ligands can lead to improved β-selectivity in the arylation of acyclic vinyl ethers. diva-portal.org

Stereoselectivity: The Heck reaction is known for its high trans selectivity. organic-chemistry.org This is due to the syn-addition of the aryl-palladium species to the alkene, followed by a syn-β-hydride elimination. libretexts.org In cases where new chiral centers are formed, asymmetric Heck reactions can be employed using chiral ligands to control the stereochemical outcome. libretexts.org

Significant research has been dedicated to developing highly active and stable palladium catalysts for the Heck reaction to improve turnover numbers (TONs) and turnover frequencies (TOFs). researchgate.netorganic-chemistry.org High turnover numbers are crucial for the industrial application of the Heck reaction, as they reduce the amount of expensive palladium catalyst required. researchgate.net

Catalyst design has evolved from simple palladium salts to more sophisticated systems involving specific ligands. mdpi.comresearchgate.net Bulky, electron-donating phosphine ligands and N-heterocyclic carbene (NHC) ligands have been shown to form highly active catalysts. mdpi.comresearchgate.net Palladacycles, which are stable and can be used at higher temperatures, have also emerged as effective catalysts. researchgate.net In some cases, ligandless catalysts can be used, particularly with reactive substrates. researchgate.net

High turnover frequencies, up to 20,000 h⁻¹, have been observed in the Heck reaction of aryl bromides with olefins using a palladacycle phosphine mono-ylide complex as the catalyst. organic-chemistry.org The development of such highly efficient catalysts is key to making the Heck reaction a more cost-effective and sustainable synthetic method. researchgate.net

Regioselectivity and Stereoselectivity in Olefin Arylation

Stille Coupling with Organostannanes

The Stille reaction, a palladium-catalyzed cross-coupling of organostannanes with organic halides, has been explored for the synthesis of binaphthyl derivatives using this compound. wikipedia.orgarkat-usa.org However, the reaction of (2-methoxy-1-naphthyl)trimethylstannane with 1-iodo-2-methoxynaphthalene (B1296216) has been reported to give low yields of the desired 1,1'-binaphthyl product, ranging from 11-15%. arkat-usa.org This is primarily attributed to competing homocoupling of the organostannane reagent and significant steric hindrance around the reactive sites.

The general mechanism for the Stille reaction involves a catalytic cycle with a palladium complex. wikipedia.org The key steps are:

Side reactions, particularly the homocoupling of the organostannane, can diminish the yield of the desired cross-coupled product. wikipedia.org

Sonogashira Coupling with Terminal Alkynes

The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between terminal alkynes and aryl halides, catalyzed by palladium and a copper co-catalyst. wikipedia.orglibretexts.org This reaction is carried out under mild conditions, often at room temperature, and is tolerant of a wide variety of functional groups. wikipedia.org

The reaction mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. wikipedia.org

The reactivity of the aryl halide is a key factor, with the general trend being I > Br > Cl. wikipedia.org Therefore, this compound can be effectively coupled with various terminal alkynes under Sonogashira conditions. For instance, the coupling of aryl bromides with terminal alkynes has been successfully achieved using various palladium catalysts and bases. nih.govthieme-connect.commdpi.com

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a base. numberanalytics.com This reaction has become a fundamental tool in organic synthesis for the preparation of aryl amines. numberanalytics.comresearchgate.net

The catalytic cycle for the Buchwald-Hartwig amination generally proceeds through the following steps:

The choice of ligand for the palladium catalyst is crucial for the success of the reaction and has been the subject of extensive research. libretexts.org Different generations of phosphine-based ligands have been developed to improve the scope and efficiency of the amination. Electron-donating and sterically hindered ligands are often employed to facilitate the reductive elimination step. Research has shown that various aryl bromides, including those with electron-donating groups like 2-bromo-6-methoxynaphthalene, are suitable substrates for this transformation. umich.edu

Nickel-Catalyzed Reactions

Nickel catalysts have emerged as a powerful and cost-effective alternative to palladium for various cross-coupling reactions, including those involving the activation of typically unreactive C-O bonds. nih.govresearchgate.net

C-O Bond Cleavage and Functionalization

Nickel catalysts have shown remarkable activity in the cross-coupling of aryl ethers, such as 2-methoxynaphthalene (B124790), by activating the strong C(aryl)-O bond. nih.govresearchgate.net This allows for the direct functionalization of methoxy (B1213986) groups, which are often considered inert. The use of N-heterocyclic carbene (NHC) ligands with bulky N-alkyl substituents has been instrumental in overcoming the low reactivity of some aryl ethers. nih.gov

In the context of this compound, nickel catalysis can be directed towards either the C-Br or the C-O bond. Selective C-O bond cleavage and subsequent functionalization often require specific ligands and reaction conditions. For example, nickel/PCy3-catalyzed cross-coupling of methoxyarenes with arylboronic esters requires a stoichiometric amount of a base like CsF to proceed. researchgate.netacs.org In contrast, using a 1,3-dicyclohexylimidazol-2-ylidene (ICy) ligand can facilitate the reaction without an external base. researchgate.netacs.org

Homocoupling Reactions

Nickel catalysts are also effective in promoting the homocoupling of aryl halides to produce symmetrical biaryls. nih.gov For this compound, this reaction would lead to the formation of 1,1'-dimethoxy-2,2'-binaphthyl. The reaction is typically carried out with a Ni(0) catalyst, which can be generated in situ from a Ni(II) salt by reduction with zinc powder. nih.gov

The mechanism is thought to involve the oxidative addition of two molecules of the aryl halide to the nickel center, followed by reductive elimination to form the biaryl product. nih.gov The reaction conditions, such as the choice of ligand and solvent, can significantly influence the yield and selectivity of the homocoupling reaction. nih.gov

Mechanistic Studies of Nickel-Catalyzed Processes

Mechanistic investigations into nickel-catalyzed reactions of methoxyarenes have revealed several possible pathways. For C-O bond cleavage, one proposed mechanism involves the oxidative addition of the C(aryl)-O bond to a Ni(0) center. nih.govacs.org Density functional theory (DFT) calculations have suggested that for Ni/PCy3 systems, the activation energy for this oxidative addition is high but becomes feasible in the presence of a base and an arylboronic ester. researchgate.netacs.org For more electron-rich nickel/NHC systems, the oxidative addition can proceed more readily. researchgate.net

Another proposed mechanism, particularly for the reductive cleavage of C-O bonds with hydrosilanes, involves a Ni(I) species as the active catalyst. acs.org This pathway proceeds through the insertion of the substrate into a Ni-Si bond, followed by C-O bond cleavage. acs.org DFT studies have also been employed to investigate the mechanism of Ni(COD)2-catalyzed ipso-silylation of 2-methoxynaphthalene, suggesting that the reaction can proceed through either an internal nucleophilic substitution or a nonclassical oxidative addition pathway. researchgate.net

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of the reactivity of this compound, primarily involving the displacement of the bromide ion.

Reactivity of the Bromine Atom as a Leaving Group

The bromine atom at the C-2 position of the naphthalene (B1677914) ring is an effective leaving group, a property critical to the compound's utility in synthesis. This reactivity is attributed to the relative stability of the resulting bromide anion and the energies of the carbon-halogen bond. shu.ac.uk The presence of the methoxy group at the C-1 position electronically influences the naphthalene system, which in turn affects the susceptibility of the C-Br bond to nucleophilic attack. In comparison to chlorine, bromine is a superior leaving group, which can be attributed to the lower energy of the carbon-bromine bond. shu.ac.uk

Introduction of Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The capacity of the bromine atom to act as a leaving group allows for the introduction of a wide array of nucleophiles, leading to a diverse set of substituted naphthalene derivatives.

Amines: this compound can undergo amination reactions. For instance, palladium-catalyzed amination reactions can introduce amino groups. The related compound, 2-bromo-6-methoxynaphthalene, has been shown to undergo Ullmann-type C-N coupling reactions with sodium azide (B81097) in the presence of a copper catalyst to yield the corresponding amine. amazonaws.com

Thiols: The bromo group can be substituted by thiol nucleophiles to form naphthyl sulfides.

Alkoxides: Reactions with alkoxides, such as sodium methoxide, are also common, leading to the formation of naphthyl ethers.

The following table summarizes examples of nucleophilic substitution reactions on bromo-methoxynaphthalene systems.

| Reactant | Nucleophile/Reagent | Catalyst/Conditions | Product | Reference |

| 2-Bromo-6-methoxynaphthalene | Sodium Azide (NaN₃), L-proline, Sodium Ascorbate | CuSO₄·5H₂O, DMSO, 120 °C | 2-Amino-6-methoxynaphthalene | amazonaws.com |

| 2-Bromo-6-methoxynaphthalene | 3-Butyn-2-ol, Potassium Carbonate | 10% Pd/C, Cuprous Oxide, Triphenylphosphine | 4-(6-methoxy-2-naphthyl)-3-butyn-2-ol | google.com |

Regioselective C-H Activation and Functionalization

While reactions often target the C-Br bond, the naphthalene ring itself can undergo regioselective C-H activation and functionalization. The methoxy group, being an electron-donating group, directs electrophilic aromatic substitution to specific positions. For 1-methoxynaphthalene (B125815), lithiation occurs preferentially at the 8-position (peri-position) over the 2-position. acs.org

In the context of C-H functionalization, palladium-catalyzed reactions have been employed for the direct arylation of heteroarenes using bromo-methoxynaphthalene derivatives as the aryl source. epfl.ch For example, the intermolecular, atropo-enantioselective C-H arylation of 1,2,3-triazoles and pyrazoles has been achieved with 1-bromo-2-methoxynaphthalene (B48351) using a Pd(0) catalyst with a chiral ligand. epfl.ch

Dirhodium catalysts have been used for the direct C-H amination of arenes. nih.gov For instance, 2-methoxynaphthalene undergoes amination to give the 1-amino product, demonstrating the regioselectivity of this transformation. nih.gov This highlights the potential for C-H functionalization on the this compound scaffold, although specific examples directly using this substrate are less common in the searched literature.

Ring-Opening and Rearrangement Reactions

Information regarding ring-opening and rearrangement reactions specifically for this compound is limited in the provided search results. However, related chemistries provide some insight. The reaction of 2-bromo-1-naphthol with arylacetonitriles in the presence of a strong base proceeds through a tandem addition-rearrangement pathway involving a proposed 2,3-didehydronaphthalene 1-oxide (aryne) intermediate. researchgate.net This type of reaction suggests that under certain conditions, the naphthalene ring system can undergo significant structural changes.

Oxidative and Reductive Transformations

This compound can participate in both oxidative and reductive reactions.

Oxidative Transformations: Oxidative bromination of 2-methoxynaphthalene using reagents like Oxone® and ammonium (B1175870) bromide regioselectively yields 1-bromo-2-methoxynaphthalene. researchgate.net This indicates the stability of the compound under these specific oxidative conditions, where the reaction outcome is the introduction of a bromine atom rather than oxidation of the existing methoxy group or naphthalene ring.

Reductive Transformations: Reductive debromination is a key transformation. A protocol using sodium hydride (NaH) in the presence of lithium iodide (LiI) can effectively hydrodebrominate bromoarenes. ntu.edu.sg For example, 2-bromo-6-methoxynaphthalene is reduced to 2-methoxynaphthalene in good yield under these conditions. ntu.edu.sg Another method for regioselective hydrodebromination involves reacting a dibromo-methoxynaphthalene precursor with hydrogen or a hydrogen source in the presence of a tungsten carbide-based catalyst. google.com Attempts to selectively debrominate 2,4-dibromo-1-methoxynaphthalene (B2576094) have also been explored, though separation of the resulting products can be challenging. ualberta.ca

The following table provides examples of reductive transformations on related bromo-methoxynaphthalene compounds.

| Reactant | Reagents/Conditions | Product | Yield | Reference |

| 2-Bromo-6-methoxynaphthalene | NaH (5 equiv), LiI (2 equiv), THF, 50 °C | 2-Methoxynaphthalene | Good | ntu.edu.sg |

| 1,6-Dibromo-2-methoxynaphthalene (B3014816) | H₂, Tungsten carbide catalyst, Phase transfer catalyst | 2-Bromo-6-methoxynaphthalene | Not specified | google.com |

Computational Chemistry and Theoretical Studies of 2 Bromo 1 Methoxynaphthalene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. It is widely used to predict molecular geometries, vibrational frequencies, and a variety of electronic properties for organic compounds, including substituted naphthalenes. researchgate.net Calculations are typically performed using specific functionals, such as B3LYP, and basis sets of varying sizes, like 6-311++G(d,p), to solve the Schrödinger equation with approximations for electron correlation. nih.gov

DFT calculations are crucial for elucidating the electronic structure of 2-Bromo-1-methoxynaphthalene. By modeling the molecule, researchers can determine its optimized geometry, the distribution of electron density, and the energies of its molecular orbitals.

Key parameters derived from these calculations include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier molecular orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical stability and reactivity. researchgate.net For the related compound 2-bromo-6-methoxynaphthalene (B28277), a HOMO-LUMO energy gap of 4.208 eV was calculated, suggesting significant stability. nih.gov For naphthalene (B1677914) derivatives in general, the extended π-electron system results in relatively small energy gaps, which influences their electronic and optical properties.

Natural Bonding Orbital (NBO) analysis is another technique used to study the delocalization of electron density and intramolecular transitions, which helps explain the stability of the molecular structure. nih.gov Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize electron-rich and electron-poor regions, indicating likely sites for nucleophilic and electrophilic attacks, respectively. nih.gov

DFT calculations are instrumental in mapping out the detailed mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can construct a complete potential energy surface for a given reaction. This allows for the determination of activation energies and the identification of the most favorable reaction pathway.

For instance, in nickel-catalyzed cross-coupling reactions involving the related compound 2-methoxynaphthalene (B124790), DFT calculations have been used to investigate the mechanism and the speciation of key lithium nickelate intermediates. researchgate.net Such studies can unveil the complex roles of catalysts and solvents in facilitating the transformation. researchgate.net In reactions of other substituted bromonaphthols that proceed via aryne intermediates, DFT calculations have been used to support the proposed tandem addition-rearrangement pathways. researchgate.net These computational models provide insights into the orientation and reactivity of the intermediates, which are often difficult to study experimentally. researchgate.net

Computational methods can effectively predict the reactivity and regioselectivity of brominated naphthalene derivatives. DFT calculations can be used to create electron density maps that identify electrophilic sites prone to attack. For the related compound 2-bromo-6-methoxynaphthalene, reactive sites have been predicted using Molecular Electrostatic Potential (MEP), Electron Localization Function (ELF), and Fukui function calculations, which help to determine all electrophilic and nucleophilic areas of the molecule. nih.gov

The influence of substituents on the naphthalene ring, such as the bromo and methoxy (B1213986) groups, can be quantified to predict reaction rates in processes like nucleophilic aromatic substitution or cross-coupling reactions. These theoretical predictions are vital for designing synthetic routes and optimizing reaction conditions to achieve desired products with high selectivity.

Reaction Mechanism Elucidation and Transition State Analysis

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. MD simulations can provide insights into the conformational dynamics of this compound and its interactions with other molecules, such as solvents or biological macromolecules.

In one study, an MD simulation was performed on the complex of the closely related 2-bromonaphthalene (B93597) with cytochrome P450 2A6 to investigate the stability of the protein-inhibitor complex. researchgate.net The simulation, which ran for 6000 picoseconds, revealed that the protein's structure did not significantly change in the presence of the inhibitor. researchgate.net MD simulations are also employed to understand the influence of solvent effects on reaction pathways and transition-state geometries. This information is critical for understanding reaction kinetics and mechanisms in a realistic chemical environment.

Quantitative Structure-Activity Relationships (QSAR) for Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For derivatives of this compound, QSAR studies can be used to predict their properties without the need for extensive experimental testing.

For example, a QSAR model was developed for a series of naphthalene derivatives acting as inhibitors of the cytochrome P450 2A6 (CYP2A6) enzyme. researchgate.net In this study, molecular descriptors were calculated and correlated with the inhibitory activities using multiple linear regression (MLR) and least squares support vector regression (LS-SVR). researchgate.net The resulting models showed good predictive power, with Q² values of 0.695 for MLR and 0.728 for LS-SVR. researchgate.net QSAR models for naphthalene derivatives can also be used to correlate the effects of different substituents with reaction rates. Such models are valuable tools in drug discovery and materials science for screening libraries of compounds and prioritizing candidates for synthesis and testing. ijpsjournal.com

Machine Learning Approaches for Catalyst Design and Reaction Prediction

Machine learning (ML), a subset of artificial intelligence, is revolutionizing catalyst design and reaction prediction. paperpublications.org ML algorithms can learn from large datasets of chemical reactions and catalyst properties to predict the outcomes of new reactions or to design novel catalysts with enhanced performance. paperpublications.orgresearchgate.net

While specific ML applications for this compound are not extensively documented, the general methodologies are highly relevant. ML models can be trained on data from high-throughput DFT calculations to rapidly predict catalytic activity, reducing the reliance on computationally expensive simulations. researchgate.net These data-driven approaches can explore vast chemical spaces to identify optimal catalysts for specific transformations, such as the cross-coupling reactions that this compound readily undergoes. rsc.org ML is already being used to streamline various aspects of catalysis research, including the prediction of reaction mechanisms and the construction of catalyst surface phase diagrams. paperpublications.org The integration of ML with experimental and computational chemistry holds the promise of accelerating the discovery of new, efficient, and sustainable chemical processes involving compounds like this compound. nih.govbasf.jobs

Applications of 2 Bromo 1 Methoxynaphthalene in Advanced Materials and Specialized Synthesis

Precursor in Organic Electronics and Optoelectronic Materialssigmaaldrich.com

The field of organic electronics leverages the properties of carbon-based materials to create novel electronic and optoelectronic devices. Within this domain, 2-bromo-1-methoxynaphthalene and its isomers serve as important precursors for the synthesis of functional organic materials.

Synthesis of Oligomers and Polymers for Organic Light-Emitting Diodes (OLEDs)google.com

Organic Light-Emitting Diodes (OLEDs) are a prominent application of organic electronics, and the development of efficient and stable materials is crucial for their performance. While direct studies on this compound for OLEDs are not extensively detailed, its isomers and related naphthalene (B1677914) derivatives are instrumental in building the complex molecular architectures required for these devices. For instance, derivatives of methoxynaphthalene are utilized in creating oligomers and polymers that form the emissive and charge-transport layers in OLEDs. google.com The synthesis of O-doped benzorylenes, which are of interest for optoelectronic devices, has been achieved through a stepwise planarization of oligonaphthalenes derived from precursors like 6-bromo-methoxynaphthalene. d-nb.infonih.gov This highlights the potential of functionalized naphthalenes to be transformed into larger, planar aromatic structures with desirable photophysical properties for OLED applications. d-nb.info

The general approach involves using the bromo- and methoxy-substituted naphthalene core to construct larger conjugated systems through various cross-coupling reactions. These reactions enable the extension of the π-system, which is essential for tuning the electronic and optical properties of the resulting materials for use in OLEDs. google.com

Development of Charge Transport Materials

Efficient charge transport is a critical factor in the performance of organic electronic devices. Naphthalene-containing compounds, including derivatives of this compound, are investigated for their potential as charge transport materials. The naphthalene unit provides a stable aromatic core that can facilitate the movement of charge carriers (electrons or holes).

Research into soluble dinaphtho[2,3-b:2′,3′-f]thieno[3,2-b]thiophene (DNTT) derivatives, which are high-performance organic semiconductors, utilizes 2-bromo-6-methoxynaphthalene (B28277) as a key starting material. acs.org The synthesis involves chemoselective metalation and cross-coupling reactions to build the extended DNTT core, demonstrating the utility of brominated methoxynaphthalenes in creating sophisticated charge transport materials. acs.org Similarly, the synthesis of polyfluorinated polythiophene derivatives, which are promising semiconductor materials, can involve Stille reactions with polyfluorinated iodarenes, showcasing a pathway where halogenated aromatics are key. fluorine1.ru

Building Block for Complex Natural Products and Bioactive Moleculesresearchgate.netgoogle.com

The structural features of this compound make it a valuable synthon for the construction of complex molecular frameworks found in natural products and other bioactive molecules. researchgate.netgoogle.com The bromine atom serves as a handle for various coupling reactions, while the methoxy (B1213986) group can direct reactions and be a key part of the final molecular structure.

Synthesis of Pharmaceutical Intermediatesbenchchem.comsmolecule.com

This compound and its isomers are crucial intermediates in the synthesis of a range of pharmaceuticals. smolecule.com Their ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds is central to their utility in medicinal chemistry.

Naproxen, a well-known non-steroidal anti-inflammatory drug (NSAID), is a prominent example where a brominated methoxynaphthalene is a key intermediate. tandfonline.comtandfonline.com Specifically, 2-bromo-6-methoxynaphthalene is a widely used precursor in the synthesis of Naproxen. tandfonline.comtandfonline.comgoogle.com The synthesis often involves a coupling reaction to introduce the propionic acid side chain. For example, a Heck coupling reaction between 2-bromo-6-methoxynaphthalene and crotonamide (B15916) can be employed to form a key intermediate, which is then converted to racemic naproxen. google.com Other synthetic routes also rely on this brominated precursor, highlighting its importance in the large-scale production of this widely used medication. tandfonline.comtandfonline.comgoogle.com

Nabumetone, another NSAID, is also synthesized using a brominated methoxynaphthalene intermediate. tandfonline.comtandfonline.com Similar to the synthesis of Naproxen, 2-bromo-6-methoxynaphthalene serves as a starting material. google.comtandfonline.comtandfonline.com One synthetic approach involves the reaction of 2-bromo-6-methoxynaphthalene with methyl vinyl ketone to produce an intermediate that, upon selective hydrogenation, yields Nabumetone. google.com An alternative process involves a palladium- and copper-catalyzed reaction of 2-bromo-6-methoxynaphthalene with 3-butyn-2-ol, which introduces the necessary four-carbon side chain in a single step. google.comwipo.int

Naproxen and Related Anti-inflammatory Agents

Agrochemical Synthesis

This compound and its isomers serve as important intermediates and building blocks in the synthesis of various organic compounds, including those utilized in the agrochemical industry. cymitquimica.comguidechem.com The presence of the bromine atom and the methoxy group on the naphthalene ring system provides a versatile scaffold for chemical modifications. guidechem.com The bromine atom can act as a leaving group in substitution reactions, while the methoxy group can influence the molecule's reactivity, making these compounds valuable starting materials for more complex chemical structures. Positional isomers like 2-bromo-6-methoxynaphthalene and 2-bromo-3-methoxynaphthalene (B1281993) are also noted for their role as intermediates in the production of fine chemicals, which includes agrochemicals. cymitquimica.comguidechem.com

Derivatives with Potential Biological Activities

The naphthalene scaffold is a recognized pharmacophore, and its derivatives are widely investigated for potential therapeutic applications. ijpsjournal.com The introduction of bromine and methoxy substituents onto the naphthalene core, as seen in this compound, can lead to derivatives with significant biological activity. smolecule.com Research has explored brominated compounds for their role in targeting epigenetic regulators involved in cancer, highlighting the potential for such molecules to exhibit significant biological effects.

Detailed research into specific derivatives has yielded promising results. For instance, a series of novel thiazole-naphthalene derivatives, synthesized from the related precursor 1-methoxynaphthalene (B125815), were evaluated for their anti-proliferative activities against cancer cell lines. nih.gov One of the most potent compounds from this study, compound 5b , demonstrated significant inhibitory activity against the MCF-7 (breast cancer) and A549 (lung cancer) cell lines. nih.gov Mechanistic studies revealed that this compound inhibits tubulin polymerization, arrests the cell cycle in the G2/M phase, and induces apoptosis in cancer cells. nih.gov

Furthermore, complex derivatives such as 4-Bromo-1-methoxy-naphthalene-2-carboxylic acid {4-[4-(2,3-dichloro-phenyl)-piperazin-1-yl]-butyl}-amide have been identified. ontosight.ai The intricate structure of this molecule, featuring a piperazine (B1678402) ring known to interact with biological targets like serotonin (B10506) receptors, suggests potential applications in neurology. ontosight.ai Other studies have investigated naphthoquinone derivatives, which can be synthesized from bromo-methoxy-naphthalene precursors, for their antioxidant properties. hilarispublisher.com

Table 1: Anticancer Activity of Thiazole-Naphthalene Derivative 5b

| Cell Line | IC₅₀ (μM) | Compound | Notes |

| MCF-7 (Breast Cancer) | 0.48 ± 0.03 | Thiazole-Naphthalene Derivative 5b | Exhibited potent antiproliferative activity. nih.gov |

| A549 (Lung Cancer) | 0.97 ± 0.13 | Thiazole-Naphthalene Derivative 5b | Showed significant activity against this cell line. nih.gov |

| HEK293 (Normal) | 16.37 ± 4.61 | Thiazole-Naphthalene Derivative 5b | Displayed lower toxicity in normal human embryonic kidney cells, suggesting a degree of selectivity for cancer cells. nih.gov |

Advanced Reagents and Catalysts Synthesis

This compound and its isomers are valuable reagents in the synthesis of advanced catalysts and ligands, particularly for asymmetric catalysis. Their structure is utilized to build more complex molecules that can direct the stereochemical outcome of chemical reactions.

Precursors for Enantioselective Catalysis

The compound and its positional isomers are used as reagents to synthesize catalysts for highly enantioselective reactions. fishersci.se One notable application is in the preparation of catalysts for the enantioselective aziridination of styrene (B11656) derivatives, a crucial process for producing chiral amines that are valuable in drug synthesis. fishersci.sealfachemch.com

The field of asymmetric catalysis heavily relies on chiral ligands like 1,1′-Bi-2-naphthol (BINOL) and its derivatives. nih.gov The synthesis of these essential ligands can involve precursors such as substituted bromo-methoxynaphthalenes. nih.gov Furthermore, this compound and its isomers are employed in palladium-catalyzed cross-coupling reactions to create axially chiral biaryl compounds. mdpi.comnih.gov For example, the Suzuki coupling of 1-bromo-2-methoxynaphthalene (B48351) with o-tolylboronic acid is a model reaction used to study and develop atroposelective synthesis, where the stereochemistry is controlled by the catalyst's ligand. nih.gov

Ligand Design for Transition Metal Catalysis

The design of effective chiral ligands is central to advancing transition-metal-catalyzed reactions. acs.org this compound serves as a key substrate in studies aimed at the rational design of such ligands. nih.govresearchgate.net The development of phosphine-based ligands, for instance, has been explored to control the atroposelectivity in Suzuki coupling reactions involving bromo-methoxynaphthalene substrates. nih.gov

A computational study using the PyCoSa workflow investigated the Suzuki coupling of 1-bromo-2-methoxynaphthalene with o-tolylboronic acid, focusing on how different ancillary phosphine (B1218219) ligands (L1 and L2) dictate the product's stereochemistry. nih.gov This type of research, which uses specific substrates like bromo-methoxynaphthalenes, provides detailed insights into the noncovalent interactions between the ligand, metal, and reactants that govern the enantiomeric outcome of a reaction. nih.gov Similarly, triptycene-based monophosphine ligands have been tested in the palladium-catalyzed coupling of 1-bromo-2-methoxynaphthalene to create biaryl compounds, demonstrating the ongoing effort to discover novel ligand structures for asymmetric synthesis. mdpi.com

Future Research Directions and Emerging Trends

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

A primary focus of ongoing research is the development of advanced catalytic systems to improve the efficiency and selectivity of reactions involving 2-bromo-1-methoxynaphthalene. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are workhorse transformations for this compound, and innovation in catalyst design is critical.

Researchers are designing novel phosphine (B1218219) ligands to enhance the performance of palladium catalysts. For instance, a triptycene-based monophosphine ligand has demonstrated high efficiency for Suzuki-Miyaura cross-coupling reactions, enabling the formation of biaryl compounds in excellent yields (80–99%) with catalyst loadings as low as 0.001 mol%. acs.org Similarly, α-aminophosphonates containing a 1,3,4-oxadiazole (B1194373) moiety have been used as effective ligands, likely forming (N,O)-chelate palladium complexes that facilitate the coupling of aryl bromides. academie-sciences.fr

Another emerging trend is the use of palladium nanoparticles (PdNPs) as sustainable and reusable catalysts. mdpi.com These nanocatalysts, sometimes supported on materials like chitosan (B1678972) and ZnO, have shown high efficacy in Heck coupling reactions, offering excellent yields and the potential for catalyst recycling. mdpi.com The development of such systems addresses the dual goals of high performance and green chemistry. For isomers like 2-bromo-6-methoxynaphthalene (B28277), tungsten carbide-based catalysts have been employed for regioselective hydrodebromination, showcasing the diversity of metals being explored for transformations of brominated methoxynaphthalenes. google.com

Table 1: Examples of Catalytic Systems in Reactions of Bromo-methoxynaphthalene Derivatives

| Catalyst/Ligand System | Reaction Type | Substrate Example | Key Finding |

|---|---|---|---|

| Pd(OAc)₂ / Triptycene-based monophosphine | Suzuki-Miyaura | 1-Bromo-2-methoxynaphthalene (B48351) | High yields (63%) achieved for sterically hindered couplings. acs.org |

| Pd(OAc)₂ / α-Aminophosphonate ligand | Suzuki-Miyaura | 2-Bromo-6-methoxynaphthalene | Modest to high conversions, depending on the steric hindrance of the coupling partner. academie-sciences.fr |

| Pd@CS–ZnO Nanoparticles | Heck Coupling | 1-Bromo-4-nitrobenzene (model) | Efficient and reusable catalyst system for C-C bond formation. mdpi.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of continuous-flow chemistry and automated synthesis platforms represents a significant leap forward for the practical application of this compound chemistry. novalix.com Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior heat and mass transfer, improved reproducibility, and seamless scalability. beilstein-journals.orgnih.gov

This technology is particularly well-suited for reactions that are difficult to control or scale up in batch. For example, a continuous-flow microwave reactor has been described for large-scale oxidative bromination using HBr-DMSO, achieving high productivity. researchgate.net The successful scale-up of the reductive carbonylation of 2-bromo-6-methoxynaphthalene to produce 6-methoxy-2-naphthaldehyde (B117158) in a continuous-flow system highlights the potential for applying this technology to derivatives of 1-methoxynaphthalene (B125815). researchgate.net Automated flow systems also allow for the "telescoping" of multiple reaction steps, where the output from one reactor is fed directly into the next, minimizing purification and handling of intermediates. beilstein-journals.org This approach is being increasingly adopted for creating complex molecules and for on-demand production in medicinal chemistry. novalix.comresearchgate.net

Exploration of New Reactivity Modes and Synthetic Applications

Beyond established cross-coupling reactions, researchers are actively exploring novel reactivity modes for this compound to construct more complex and diverse molecular structures. One of the most promising areas is the use of C-H bond activation and functionalization. researchgate.net This strategy allows for the direct formation of new bonds without pre-functionalized starting materials. For example, palladium-catalyzed cross-electrophile coupling followed by C-H alkylation has been demonstrated with related ortho-iodoanisoles, where the methoxy (B1213986) group acts as a mediator for the reaction. rsc.org For 2-iodo-1-methoxynaphthalene, this can lead to a dehydrogenative coupling reaction after alkylation to form a cyclized product. rsc.org

Another novel approach is the palladium-catalyzed [4+1] spiroannulation, which uses bromonaphthols to create spirofluorene structures. rsc.org In this reaction, the chelation of the vicinal oxygen anion is believed to be crucial for controlling the chemoselectivity of the cross-coupling. rsc.org Furthermore, under specific conditions, this compound can generate a highly reactive aryne intermediate, which can then be trapped in cycloaddition reactions to synthesize complex polycyclic aromatic compounds.

Bio-inspired Synthesis and Biocatalysis for this compound Derivatives

In the quest for more sustainable and selective synthetic methods, bio-inspired synthesis and biocatalysis are emerging as powerful tools. scribd.com Enzymatic halogenation offers an environmentally friendly alternative to traditional chemical methods, which often rely on harsh reagents. researchgate.net Halogenating enzymes, such as haloperoxidases, can catalyze the oxidation of a halide ion in the presence of hydrogen peroxide to achieve selective halogenation of aromatic substrates. nih.gov